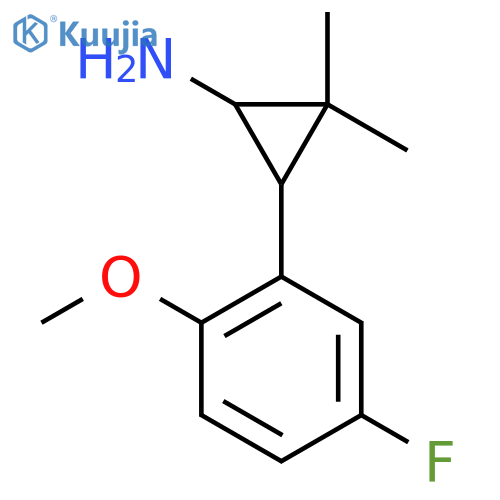

Cas no 1780095-71-7 (3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine)

3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine

- EN300-1825700

- 1780095-71-7

-

- インチ: 1S/C12H16FNO/c1-12(2)10(11(12)14)8-6-7(13)4-5-9(8)15-3/h4-6,10-11H,14H2,1-3H3

- InChIKey: SIVNJZNYDOXBFB-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=C(C=1)C1C(C1(C)C)N)OC

計算された属性

- せいみつぶんしりょう: 209.121592296g/mol

- どういたいしつりょう: 209.121592296g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1825700-0.1g |

3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine |

1780095-71-7 | 0.1g |

$930.0 | 2023-09-19 | ||

| Enamine | EN300-1825700-1.0g |

3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine |

1780095-71-7 | 1g |

$1371.0 | 2023-05-27 | ||

| Enamine | EN300-1825700-2.5g |

3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine |

1780095-71-7 | 2.5g |

$2071.0 | 2023-09-19 | ||

| Enamine | EN300-1825700-5g |

3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine |

1780095-71-7 | 5g |

$3065.0 | 2023-09-19 | ||

| Enamine | EN300-1825700-0.5g |

3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine |

1780095-71-7 | 0.5g |

$1014.0 | 2023-09-19 | ||

| Enamine | EN300-1825700-10g |

3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine |

1780095-71-7 | 10g |

$4545.0 | 2023-09-19 | ||

| Enamine | EN300-1825700-1g |

3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine |

1780095-71-7 | 1g |

$1057.0 | 2023-09-19 | ||

| Enamine | EN300-1825700-0.05g |

3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine |

1780095-71-7 | 0.05g |

$888.0 | 2023-09-19 | ||

| Enamine | EN300-1825700-10.0g |

3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine |

1780095-71-7 | 10g |

$5897.0 | 2023-05-27 | ||

| Enamine | EN300-1825700-0.25g |

3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine |

1780095-71-7 | 0.25g |

$972.0 | 2023-09-19 |

3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine 関連文献

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773

3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amineに関する追加情報

Professional Introduction to 3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 1780095-71-7)

3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by the CAS number 1780095-71-7, represents a fascinating example of how molecular design can lead to the development of novel therapeutic agents. The presence of both fluoro and methoxy substituents on a phenyl ring, combined with a cyclopropane core, imparts distinct chemical and biological characteristics that make it a promising candidate for further investigation.

The cyclopropane ring in 3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine is a key structural feature that contributes to its reactivity and potential biological activity. Cyclopropane moieties are known for their strained three-membered ring structure, which can enhance the electrophilicity of adjacent functional groups. This strain can be exploited to facilitate various chemical transformations, making the compound a versatile intermediate in synthetic chemistry. Moreover, the rigidity of the cyclopropane ring can influence the conformation and binding properties of the molecule when interacting with biological targets.

The fluoro substituent at the 5-position of the phenyl ring is another critical feature that influences the properties of 3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine. Fluorine atoms are well-known for their ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. The electron-withdrawing nature of fluorine can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability. Additionally, fluorine atoms can participate in specific interactions with biological targets, such as hydrogen bonding or π-stacking interactions, which can be leveraged to optimize drug design.

The methoxy group at the 2-position of the phenyl ring adds another layer of complexity to the structure of 3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine. Methoxy groups are often introduced into drug molecules to enhance solubility, improve metabolic stability, or facilitate further functionalization. In this context, the methoxy group can serve as a handle for chemical modifications, allowing researchers to explore different derivatives with tailored properties. Furthermore, the methoxy group can influence the electronic distribution around the phenyl ring, which may affect its interaction with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the potential applications of 3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine. By leveraging these tools, scientists have been able to predict how this compound might interact with various biological receptors and enzymes. For instance, studies suggest that the unique combination of substituents in this molecule could make it a potent inhibitor of certain enzymes involved in inflammatory pathways. This has opened up new avenues for exploring its potential as an anti-inflammatory agent.

In addition to its potential as an anti-inflammatory agent, 3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine has also been investigated for its possible role in other therapeutic areas. For example, preliminary studies have indicated that this compound may exhibit antimicrobial properties due to its ability to disrupt bacterial cell membranes. The cyclopropane ring and fluoro substituent are particularly interesting in this context, as they can interact with bacterial targets in ways that differ from conventional antibiotics. This could lead to the development of novel antimicrobial agents that are less prone to resistance.

The synthesis of 3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine presents unique challenges due to its complex structure. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the phenyl ring system with high precision. Additionally, protecting group strategies have been employed to ensure that sensitive functional groups are not inadvertently modified during synthesis.

The pharmacokinetic properties of 3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine are also areas of active investigation. Researchers are using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study how this compound is metabolized in vivo. Understanding these metabolic pathways is crucial for optimizing drug design and ensuring that the compound achieves its intended therapeutic effect while minimizing side effects.

The future prospects for 3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine appear promising given its unique structural features and potential biological activities. Ongoing research is focused on further elucidating its mechanism of action and exploring new derivatives with enhanced efficacy and safety profiles. Collaborative efforts between synthetic chemists and biologists will be essential in realizing these goals and translating laboratory findings into clinical applications.

In conclusion, 3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 1780095-71-7) is a remarkable compound with significant potential in pharmaceutical research. Its unique structural features combined with recent advancements in computational modeling and synthetic chemistry make it an exciting candidate for further exploration. As our understanding of its properties continues to grow, so too will its potential applications in medicine and biotechnology.

1780095-71-7 (3-(5-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine) 関連製品

- 863452-78-2(2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-(2-fluorophenyl)acetamide)

- 106044-96-6((2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol)

- 76498-22-1((AR,bS)-rel-a-hydroxy-b-(phenylmethoxy)carbonylamino-benzenebutanoicacid)

- 1368274-55-8(Methyl 2-chloro-4-ethoxybenzoate)

- 259827-72-0(Methyl 4-nitrophenyl hexylphosphonate)

- 40003-48-3(2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid)

- 866137-36-2(2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl hexanoate)

- 1850081-25-2(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,5,5-tetrafluoropentanoic acid)

- 866009-23-6(5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline)

- 946212-78-8(2-chloro-6-fluoro-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide)